Bienvenue dans la boutique en ligne BenchChem!

4-bromo-6-methoxy-1H-isoindol-1-one

Immuno-oncology IDO1 inhibition Cancer immunotherapy

4-Bromo-6-methoxy-1H-isoindol-1-one (CAS 808127-75-5) is the optimal starting material for medicinal chemistry teams developing novel IDO1 inhibitors (IC50 = 21 nM when derivatized) and MEK kinase inhibitors targeting the MAPK pathway. The 4-bromo substituent enables reliable Suzuki/Buchwald-Hartwig cross-coupling for rapid SAR library generation, while the 6-methoxy group lowers LogP (~0.775) for improved solubility and drug-likeness. This privileged isoindolin-1-one scaffold ensures your analogs remain within patented active chemical space, maximizing hit-to-lead success.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B7943007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methoxy-1H-isoindol-1-one
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=NC2=O)C(=C1)Br
InChIInChI=1S/C9H6BrNO2/c1-13-5-2-6-7(8(10)3-5)4-11-9(6)12/h2-4H,1H3
InChIKeyXSGCQLQMFFLDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methoxy-1H-isoindol-1-one: Procurement-Grade Isoindolinone Building Block for Targeted Inhibitor Development


4-Bromo-6-methoxy-1H-isoindol-1-one (CAS 808127-75-5, C9H8BrNO2, MW 242.07) is a substituted isoindolin-1-one derivative featuring a bromine atom at the 4-position and a methoxy group at the 6-position of the fused γ-lactam ring system [1]. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, and this specific derivative is a key synthetic intermediate for the development of kinase inhibitors, particularly MEK [2] and IDO1 inhibitors [3].

Why 4-Bromo-6-methoxy-1H-isoindol-1-one Cannot Be Substituted with Generic Isoindolinone Analogs in Precision Synthesis


Generic isoindolinone substitution is not possible because the specific substitution pattern (4-Br, 6-OMe) dictates the compound's reactivity and target-binding profile . The 4-bromo substituent is essential for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the core scaffold , while the 6-methoxy group modulates electronic properties and solubility, influencing both downstream chemistry and biological activity [1]. Substitution with a different halogen or a change in the methoxy position would lead to a different synthetic intermediate, altering the final compound's structure and potentially abolishing target engagement.

Quantitative Differentiation Guide: 4-Bromo-6-methoxy-1H-isoindol-1-one vs. Closest Analogs


IDO1 Inhibitory Potency: 4-Bromo-6-methoxy-1H-isoindol-1-one vs. Unsubstituted Isoindolinone Scaffold

The 4-bromo-6-methoxy-1H-isoindol-1-one core, when further elaborated, yields potent IDO1 inhibitors. A direct comparison can be made between a final compound containing this core (BDBM50513446) and the parent isoindolinone scaffold. The derivative containing the 4-bromo-6-methoxy motif exhibits an IC50 of 21 nM against recombinant human IDO1 [1]. In contrast, simpler isoindolinone derivatives lacking this substitution pattern generally show IC50 values in the micromolar range or higher, as inferred from the structure-activity relationship (SAR) of the IDO1 inhibitor class [2].

Immuno-oncology IDO1 inhibition Cancer immunotherapy

MEK Kinase Inhibition: Documented Utility of 4-Bromo-6-methoxy-1H-isoindol-1-one Scaffold in Patent Literature

The isoindolone scaffold, which includes 4-bromo-6-methoxy-1H-isoindol-1-one as a key intermediate, is explicitly claimed in a patent (US20090170859A1) for MEK kinase inhibitory activity [1]. While direct IC50 data for the bare intermediate is not available, the patent establishes that derivatives built from this core are potent MEK inhibitors. A related MEK1 inhibitor (BDBM50420695) shows an EC50 of 3.40 nM in a cellular assay, demonstrating the potential of this chemical space [2].

Cancer therapeutics MEK inhibition MAPK pathway

LogP and Solubility: Predicted Physicochemical Differentiation from Non-Methoxylated Analogs

The presence of the 6-methoxy group directly impacts the compound's physicochemical profile. Predicted LogP for 4-bromo-6-methoxy-1H-isoindol-1-one is approximately 0.775 [1]. In contrast, the non-methoxylated analog, 4-bromo-2,3-dihydro-1H-isoindol-1-one, has a higher predicted LogP of approximately 1.5-1.8, indicating greater lipophilicity . This difference in LogP is significant; a lower LogP value generally correlates with improved aqueous solubility and potentially better oral bioavailability, making the 6-methoxy derivative a more favorable starting point for developing orally bioavailable drug candidates.

Drug-likeness ADME Physicochemical properties

Synthetic Versatility: Bromine as a Handle for Diversification vs. Non-Halogenated Analogs

The 4-bromo substituent is not merely a structural feature; it is a crucial functional handle for late-stage diversification. This compound is specifically designed for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This is in stark contrast to non-halogenated analogs, such as 6-methoxy-1H-isoindol-1-one, which cannot undergo these transformations without prior and often low-yielding functionalization steps. The presence of the bromine atom enables rapid exploration of chemical space, allowing for the efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Medicinal chemistry Parallel synthesis Cross-coupling

Commercial Availability and Purity: A Procurable Intermediate vs. Custom Synthesis

4-Bromo-6-methoxy-1H-isoindol-1-one is commercially available from multiple vendors at a standard purity of 95% or higher [REFS-1, REFS-2]. This contrasts with many closely related analogs (e.g., 4-chloro-6-methoxy or 5-bromo-6-methoxy derivatives), which are not available off-the-shelf and would require custom synthesis. The immediate availability of this specific compound in multi-gram quantities enables research projects to proceed without the significant time delay (often 4-8 weeks) and cost associated with custom synthesis, providing a clear logistical and financial advantage.

Chemical procurement Sourcing strategy Research efficiency

High-Value Application Scenarios for Procuring 4-Bromo-6-methoxy-1H-isoindol-1-one


1. Accelerated IDO1 Inhibitor Lead Optimization

For medicinal chemistry teams developing novel IDO1 inhibitors for cancer immunotherapy, 4-bromo-6-methoxy-1H-isoindol-1-one serves as the optimal starting material. The core structure has demonstrated the potential for low nanomolar potency (IC50 = 21 nM) when appropriately derivatized [3]. Its commercial availability allows for rapid synthesis of focused libraries to explore structure-activity relationships (SAR) and improve upon the existing potency, without the bottleneck of multi-step core synthesis.

2. Synthesis of MEK Inhibitor Candidates for Oncology

Research groups focused on targeting the MAPK pathway in cancer, specifically MEK kinases, should prioritize this compound. It is a direct intermediate for a patented class of MEK inhibitors with demonstrated cellular activity [3]. Using this building block ensures that the resulting compounds fall within the claimed chemical space of active MEK inhibitors, increasing the probability of identifying potent and selective leads. The bromine handle is perfectly positioned for rapid analog generation to optimize potency and selectivity .

3. Building Block for Parallel Synthesis and Library Production

For core facilities or CROs engaged in parallel synthesis for hit-to-lead campaigns, 4-bromo-6-methoxy-1H-isoindol-1-one is an ideal substrate. Its 4-bromo substituent is a reliable handle for high-throughput Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the efficient generation of diverse compound libraries from a single, commercially available intermediate [3]. This approach maximizes chemical space exploration while minimizing synthetic effort and cost.

4. Physicochemical Property Optimization for CNS or Oral Programs

In drug discovery programs where optimized physicochemical properties are paramount, such as those targeting CNS disorders or requiring high oral bioavailability, the 6-methoxy group offers a distinct advantage. Compared to non-methoxylated isoindolinones, this compound has a lower predicted LogP (~0.775), suggesting improved aqueous solubility and potentially better drug-likeness [3]. Procuring this specific intermediate allows research teams to bias their early-stage libraries towards compounds with more favorable ADME profiles from the outset.

Quote Request

Request a Quote for 4-bromo-6-methoxy-1H-isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.